molecular formula C11H13ClO2 B1452492 2-(4-Chlorophenyl)pentanoic acid CAS No. 42222-72-0

2-(4-Chlorophenyl)pentanoic acid

Cat. No. B1452492
CAS RN: 42222-72-0
M. Wt: 212.67 g/mol
InChI Key: TXILIAXAWMMBHD-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)pentanoic acid” is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is used for research purposes .

Scientific Research Applications

Synthesis and Pharmacological Study

The compound 2-(4-Chlorophenyl)pentanoic acid and its homologues have been synthesized and studied for their pharmacological properties. In one study, these compounds were evaluated for their affinity and activity at GABA receptors, with findings indicating a lack of significant interaction with GABAB receptor sites. This suggests potential for exploring alternative pharmacological pathways (Karla et al., 1999).

X-ray Imaging Applications

A derivative of 2-(4-Chlorophenyl)pentanoic acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and explored for its potential in X-ray imaging. The compound exhibited high radiopacity, making it a promising candidate for clinical X-ray imaging applications (Gopan et al., 2021).

Polymer Synthesis

2-(4-Chlorophenyl)pentanoic acid has been used in the synthesis of novel macrocyclic aromatic ether sulfones, demonstrating its utility in the creation of new polymeric materials. These materials have potential applications in various industries, including electronics and materials science (Rodewald & Ritter, 1997).

Agricultural Research

In agricultural research, analogs of 2-(4-Chlorophenyl)pentanoic acid have been studied for their effects on plant growth and response to drought, as seen in studies involving cherry rootstocks. These findings contribute to a better understanding of plant physiology and potential agricultural applications (Asamoah & Atkinson, 1985).

Chemical Reactions and Interactions

The compound has been involved in studies exploring its behavior in various chemical reactions, such as base-catalyzed isotopic exchanges and reactions with other organic compounds. These studies contribute to the broader understanding of chemical properties and interactions (Backstrom & Watt, 2009).

properties

IUPAC Name

2-(4-chlorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h4-7,10H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXILIAXAWMMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Karla, B Ebert, C Thorkildsen, C Herdeis… - Journal of medicinal …, 1999 - ACS Publications
(RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid (10) and the R-form (11) and S-form (12) of (RS)-5-amino-3-(4-chlorophenyl)pentanoic acid, which are homologues of the 4-…
Number of citations: 40 pubs.acs.org
RH Prager, K Schafer - Australian journal of chemistry, 1997 - CSIRO Publishing
In an attempt to obtain new compounds with binding activity at the GABAB receptor site, we report the synthesis of 3-amino-2-arylpropanoic acids, and the sulfonic, phosphonic and …
Number of citations: 21 www.publish.csiro.au
MI Attia, C Herdeis, H Bräuner-Osborne - Molecules, 2013 - mdpi.com
Baclofen (1) is a potent and selective agonist for bicuculline-insensitive GABA B receptors and is used clinically as an antispastic and muscle relaxant agent. In the search for new …
Number of citations: 12 www.mdpi.com
T Takai - 2016 - ousar.lib.okayama-u.ac.jp
本博士論文では, アンメットメディカルニーズの非常に高いアルツハイマー病治療薬を指向して, 脳内の病原性 Aβ を低下させる作用を持つ新規 γ-セクレターゼ調節薬の創薬研究を実施した. 第二章…
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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